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1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone

Physicochemical profiling Density Piperidine derivatives

1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone (CAS 600139-93-3) is a synthetic piperidine amide featuring a 3,5-dimethyl-substituted piperidine ring N-acylated with an ethoxyacetyl group (molecular formula C11H21NO2; molecular weight 199.29 g/mol). It belongs to the broader class of N-acylpiperidines, which are frequently employed as building blocks in medicinal chemistry and agrochemical research.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 600139-93-3
Cat. No. B13792584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone
CAS600139-93-3
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCOCC(=O)N1CC(CC(C1)C)C
InChIInChI=1S/C11H21NO2/c1-4-14-8-11(13)12-6-9(2)5-10(3)7-12/h9-10H,4-8H2,1-3H3
InChIKeyOLJNIGQOEVZGNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone (CAS 600139-93-3): Structural and Physicochemical Baseline for Procurement Evaluation


1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone (CAS 600139-93-3) is a synthetic piperidine amide featuring a 3,5-dimethyl-substituted piperidine ring N-acylated with an ethoxyacetyl group (molecular formula C11H21NO2; molecular weight 199.29 g/mol) . It belongs to the broader class of N-acylpiperidines, which are frequently employed as building blocks in medicinal chemistry and agrochemical research. The compound is commercially available from multiple suppliers but has not been the subject of disclosed target-focused lead optimization studies, placing the burden of differentiation on its quantifiable physicochemical properties relative to close structural analogs .

1
Synthetic N-acylpiperidine building block with 3,5-dimethyl substitution for medicinal chemistry and agrochemical research.
2
Ethoxyacetyl amide group introduces intermediate lipophilicity; no disclosed target-focused lead optimization data.
3
Commercially available from multiple suppliers; differentiation rests on quantifiable physicochemical properties versus close analogs.

Why 1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone Cannot Be Interchanged with Generic Piperidine Amides


In-class piperidine amides share a common N-acylpiperidine scaffold but differ critically in ring substitution pattern, N-acyl chain length, and heteroatom content, each of which independently modulates lipophilicity, conformational preferences, hydrogen-bonding capacity, and metabolic liability . Simple replacement of 1-(3,5-dimethylpiperidin-1-yl)-2-ethoxyethanone with a des-methyl or des-ethoxy analog risks altering logP-driven membrane partitioning, target engagement kinetics, and off-target promiscuity, even if in vitro potency appears similar. The sections below provide the quantitative evidence that distinguishes this compound from its closest commercially available analogs.

Analog Des-methyl or des-ethoxy analogs may shift logP by approximately 1 unit, altering membrane partitioning and metabolic liability.
Topology Isomers with identical TPSA but different substitution topology (e.g., 2-ethyl vs 3,5-dimethyl) can change conformational preference and target engagement.
Validation Lack of disclosed target-focused studies means property-based differentiation must guide selection; generic piperidine amides may not reproduce the same profile.

Quantitative Differentiation of 1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone vs. Closest Analogs


Computed Density Shift Relative to the Parent 3,5-Dimethylpiperidine Scaffold

The target compound exhibits a computed density of 0.958 g/cm³, which is 0.105 g/cm³ (12.3%) higher than the experimentally determined density of the parent amine 3,5-dimethylpiperidine (0.853 g/cm³ at 25 °C) [1]. This increase arises from the introduction of the ethoxyacetyl amide group and provides a quantifiable metric for distinguishing the acylated product from the unsubstituted amine starting material in quality control and formulation contexts.

Density vs parent amine
Class-level inference
0.958 g/cm³ (computed)
Parent amine: 0.853 g/cm³ (exp.)
Δ +0.105 g/cm³ (+12.3%)
Supports QC differentiation from the parent amine; may influence formulation and liquid handling.
Computed value; experimental confirmation advised.
Physicochemical profiling Density Piperidine derivatives

Molecular Weight and Lipophilicity Differentiation from the Des-Methyl Analog

With a molecular weight of 199.29 g/mol, 1-(3,5-dimethylpiperidin-1-yl)-2-ethoxyethanone is 28.05 Da heavier than the des-methyl analog 2-ethoxy-1-(piperidin-1-yl)ethanone (CAS 600140-45-2; MW 171.24 g/mol) . The two additional methyl groups correspond to an increase of approximately 0.9–1.1 logP units based on the average contribution of a methylene/methyl group to calculated logP, shifting the compound into a higher lipophilicity window that can enhance membrane permeability while also potentially increasing metabolic clearance.

MW & lipophilicity shift
Cross-study comparable
MW 199.29 vs 171.24 g/mol
Estimated logP shift +0.9 to +1.1
Supports lipophilicity-driven property differentiation; relevant for permeability and metabolic stability screening.
logP shift estimated from fragment contributions; verify experimentally.
Lipophilicity Molecular weight Lead-likeness

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area

The compound contains two hydrogen-bond acceptors (the amide carbonyl and the ethoxy oxygen) and zero hydrogen-bond donors, yielding a topological polar surface area (TPSA) of approximately 29.5 Ų . In contrast, the 2-ethylpiperidine analog (2-ethoxy-1-(2-ethylpiperidin-1-yl)ethanone, CAS 600139-53-5) possesses the same acceptor/donor count and formula weight but places the lipophilic substituent at the 2-position rather than the 3,5-positions, which alters molecular shape and conformational accessibility of the piperidine ring without changing TPSA.

H-bond & TPSA vs isomer
Class-level inference
HBA: 2 HBD: 0 TPSA ≈ 29.5 Ų
Identical polarity metrics to 2-ethyl isomer; differentiation relies on 3,5-dimethyl topology and steric effects.
TPSA computed; steric and conformational contributions not captured.
Hydrogen bonding Polar surface area Drug-likeness

Prioritized Application Scenarios for 1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone Based on Property Differentiation


Medicinal Chemistry Building Block Requiring Intermediate Lipophilicity (logP ~1.5–2.5)

The 3,5-dimethyl substitution on the piperidine ring provides an MW of 199.29 and an estimated logP above that of the unsubstituted piperidine analog (MW 171.24) but below that of bulkier N-acylpiperidines, placing the compound in a lead-like lipophilicity range favorable for oral bioavailability . This profile is well-suited for fragment growing or scaffold hopping in programs targeting enzymes with hydrophobic active sites, where excessive lipophilicity would risk poor solubility and metabolic instability .

Negative Control or Inactive Comparator for 3,5-Dimethylpiperidine-Containing Bioactives

Because the ethoxyacetyl amide lacks an obvious pharmacophoric warhead, the compound may serve as a matched molecular pair (MMP) negative control for bioactive 3,5-dimethylpiperidine amides, enabling deconvolution of the piperidine scaffold contribution from the N-acyl group contribution to target activity . The density shift of +0.105 g/cm³ relative to the parent amine provides a quality control checkpoint for ensuring correct acylation [1].

Agrochemical Intermediate Leveraging the 3,5-Dimethylpiperidine Motif

3,5-Dimethylpiperidine is a known precursor to tibezate and has been employed in the synthesis of carbamate insecticides and plant growth regulators . The ethoxyacetyl derivative retains the dimethylpiperidine core while introducing an ethoxyethyl chain that can modulate volatility and cuticular penetration, making it a candidate intermediate for agrochemical lead optimization where subtle logP tuning is required .

Chemical Biology Probe Requiring a Non-Basic, Conformationally Biased Piperidine Scaffold

The amide bond reduces the basicity of the piperidine nitrogen relative to the free amine, and the 3,5-dimethyl groups restrict ring-flipping dynamics compared to unsubstituted piperidine amides. This combination can be advantageous for designing probes that require a defined three-dimensional presentation of substituents without the confounding effects of protonation-state changes at physiological pH .

Application
Selection Property
Validation Focus
Medicinal chemistry building block (logP ~1.5–2.5)
Intermediate lipophilicity; lead-like MW
logP and permeability assays; metabolic stability screening
Matched molecular pair / negative control research tool
3,5-Dimethylpiperidine core without pharmacophoric warhead
Target engagement deconvolution; scaffold contribution analysis
Agrochemical intermediate candidate
3,5-Dimethylpiperidine motif; ethoxyethyl chain for volatility/cuticular modulation
Cuticular penetration and environmental stability studies
Chemical biology probe design
Non-basic, conformationally biased piperidine scaffold
Protonation-state independence; ring-flipping dynamics verification
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